5-(p-Tolyl)nicotinonitrile
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Overview
Description
5-(p-Tolyl)nicotinonitrile is a chemical compound that has been used in various research studies . It is a type of nicotinonitrile, which is a class of organic compounds containing a nitrile group attached to a nicotinic acid or its derivative .
Synthesis Analysis
The synthesis of 5-(p-Tolyl)nicotinonitrile and similar compounds has been reported in several studies . For instance, one study described the synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation . Another study reported the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing the 1,2,3,-triazole moiety .Molecular Structure Analysis
The molecular structure of 5-(p-Tolyl)nicotinonitrile and related compounds has been analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) . These studies have provided insights into the geometric parameters, crystal structure, and intermolecular interactions of these compounds .Chemical Reactions Analysis
The chemical reactions involving 5-(p-Tolyl)nicotinonitrile have been studied in the context of various chemical analyses . For example, one study discussed the reactions of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(p-Tolyl)nicotinonitrile have been analyzed in various studies . These analyses have provided information on properties such as the compound’s geometric parameters, crystal structure, and intermolecular interactions .Scientific Research Applications
Medicinal Chemistry and Biological Evaluation : Nicotinonitriles, including derivatives like 5-(p-Tolyl)nicotinonitrile, have been studied for their potential as inhibitors of SIRT1, an enzyme implicated in aging and metabolic regulation. Some derivatives showed significant in vitro inhibitory potential, outperforming known inhibitors like nicotinamide (Challa et al., 2021). Another study focused on the bronchodilation properties of nicotinonitrile compounds, identifying certain derivatives with significant potency in comparison to standard treatments (Soliman et al., 2017).
Corrosion Inhibition : Nicotinonitriles, including variants like 5-(p-Tolyl)nicotinonitrile, have been investigated for their effectiveness in inhibiting corrosion of metals in acidic environments. These compounds show high inhibition efficiency, acting as adsorbents on metal surfaces to prevent corrosion (Singh et al., 2016).
Material Science and Photophysical Studies : Research into the photophysical properties of nicotinonitrile derivatives has revealed their potential as light-emitting materials. For instance, studies on derivatives like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile show promising absorption and fluorescence properties, indicating their suitability for use in optoelectronic devices (Ahipa et al., 2014).
Synthetic Methods Development : There's ongoing research to develop efficient synthetic methods for creating multiply arylated or alkylated nicotinonitriles, including 5-(p-Tolyl)nicotinonitrile. These methods are crucial for producing compounds with varied biological activities (Iwai et al., 2022).
Safety And Hazards
Future Directions
The future directions for research on 5-(p-Tolyl)nicotinonitrile and similar compounds could involve further exploration of their synthesis, structure, and properties, as well as their potential applications in various fields . For instance, indole derivatives, which are structurally similar to nicotinonitriles, have been found to possess various biological activities, suggesting potential therapeutic applications .
properties
IUPAC Name |
5-(4-methylphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWMSANHQMUUGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745123 |
Source
|
Record name | 5-(4-Methylphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-Tolyl)nicotinonitrile | |
CAS RN |
1267230-52-3 |
Source
|
Record name | 5-(4-Methylphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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